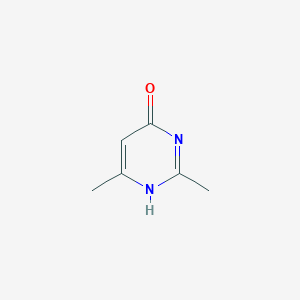

2,4-Dimethyl-6-hydroxypyrimidine

説明

Significance in Contemporary Chemical Sciences

2,4-Dimethyl-6-hydroxypyrimidine holds considerable importance in modern chemical sciences due to its versatile applications. It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. chemimpex.com Its unique hydroxypyrimidine structure is fundamental to its role in developing new pharmaceuticals and agrochemicals. chemimpex.com The compound's reactivity and stability make it a valuable building block for more complex chemical syntheses, opening avenues for innovation in medicinal chemistry and agricultural science. chemimpex.com In medicinal chemistry, it is a lead compound for developing new drugs, including those with potential anti-tubercular and anti-cancer properties. Its derivatives are also explored for their potential as antiviral agents. Furthermore, it is utilized in the formulation of herbicides and fungicides. chemimpex.com In materials science, it is incorporated into polymers and coatings to enhance durability and resistance to degradation. chemimpex.com

Historical Context and Evolution of Research

Historically, research on pyrimidine (B1678525) derivatives has been a cornerstone of heterocyclic chemistry. The core pyrimidine structure is central to essential biomolecules like nucleic acids, which has driven extensive investigation into its various substituted forms. Early research likely focused on the fundamental synthesis and characterization of this compound. Over time, with the advancement of analytical techniques and a deeper understanding of structure-activity relationships, the research focus has shifted. Investigations have evolved to explore its tautomeric forms, potential as a corrosion inhibitor, and its role as a precursor in the synthesis of more complex molecules with specific biological activities. A significant application that has emerged is its use as an intermediate in the production of the coccidiostat Nicarbazin. google.com

Scope and Objectives of the Research Compendium

This compendium provides a focused overview of the chemical and physical properties, synthesis, and key research applications of this compound. The primary objective is to present a scientifically accurate and detailed summary of its role in various fields of chemical research. The content will cover its synthesis methods, physicochemical characteristics including tautomerism, and its applications in medicinal chemistry and materials science. This article aims to be an authoritative resource for researchers and professionals in chemistry and related disciplines.

Structure

3D Structure

特性

IUPAC Name |

2,4-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFHLJKWYIJISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216418 | |

| Record name | 2,6-Dimethyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-92-0 | |

| Record name | 2,6-Dimethyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-1H-PYRIMIDIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M26W21396B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Dimethyl 6 Hydroxypyrimidine

Established Synthetic Routes and Mechanistic Insights

Condensation Reactions for Pyrimidine (B1678525) Core Synthesis

The foundational and most widely utilized method for constructing the pyrimidine ring of 2,4-dimethyl-6-hydroxypyrimidine involves the condensation of a three-carbon fragment with a compound containing an N-C-N moiety, such as urea (B33335) or amidines. bu.edu.eg A prevalent approach employs the reaction of acetylacetone (B45752) (2,4-pentanedione) with urea or its derivatives.

A common industrial synthesis involves the ring-closure reaction of urea and 2,4-pentanedione in an alcohol solvent under the influence of an acid catalyst, typically concentrated sulfuric acid. google.com The molar ratio of urea to 2,4-pentanedione is generally maintained between 1:1.05 and 1:1.10. google.com The reaction is initiated by heating the mixture to 40-50°C before the dropwise addition of sulfuric acid, with the temperature controlled to not exceed 60°C. google.com Following the addition of the catalyst, the reaction is maintained at 50-60°C for 1 to 3 hours. google.com Upon cooling, 2-hydroxy-4,6-dimethylpyrimidine sulfate (B86663) precipitates and is separated via centrifugation. google.com Subsequent neutralization with an alkali, such as a 30-50% aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by cooling and crystallization, yields the final product, this compound. google.com

Another established method utilizes acetamidine (B91507) hydrochloride and ethyl acetoacetate (B1235776) for the synthesis. chemicalbook.com An alternative procedure involves reacting urea and acetylacetone in a lower alcohol containing hydrogen chloride to form the hydrochloride salt of the product, which is then neutralized with an alkali metal hydroxide. google.com This method has been noted for its simple and convenient operation, high yield, and suitability for industrial production. google.com

| Reactants | Catalyst/Reagents | Key Conditions | Product | Reference |

| Urea, 2,4-Pentanedione | Sulfuric Acid, Alcohol | 40-60°C, 1-3h reaction | 2-Hydroxy-4,6-dimethylpyrimidine sulfate | google.com |

| 2-Hydroxy-4,6-dimethylpyrimidine sulfate | Sodium or Potassium Hydroxide | Neutralization, Crystallization | This compound | google.com |

| Acetamidine hydrochloride, Ethyl acetoacetate | Not specified | Not specified | This compound | chemicalbook.com |

| Urea, Acetylacetone | Hydrogen Chloride, Lower Alcohol | Reflux, Neutralization | This compound | google.com |

Derivatization Strategies and Reaction Mechanisms

Derivatization of the pyrimidine core allows for the introduction of various functional groups, leading to a diverse range of compounds with specific properties. A common starting point for such modifications is the related compound, 2,4-diamino-6-hydroxypyrimidine (B22253).

One key derivatization strategy involves chlorination of the hydroxyl group. For instance, 2,4-diamino-6-hydroxypyrimidine can be treated with phosphorus oxychloride (POCl3) to yield 2,4-diamino-6-chloropyrimidine. nih.gov This reaction is typically carried out by heating the mixture at 97°C for an extended period. nih.gov The resulting chloro-derivative is a versatile intermediate for further nucleophilic substitution reactions.

The chlorine atom at the 6-position can be displaced by various nucleophiles. For example, reaction with the sodium salt of (S)-2,3-isopropylideneglycerol or (R)-2,3-isopropylideneglycerol in dry DMSO at 90°C leads to the formation of the corresponding ether derivatives. nih.gov

Further functionalization can be achieved through reactions at other positions of the pyrimidine ring. For example, the 5-position of 2,4-diamino-6-substituted pyrimidines can be iodinated using N-iodosuccinimide in dry acetonitrile, producing 5-iodo derivatives in high yields. nih.gov This iodinated intermediate can then participate in cross-coupling reactions, such as the Suzuki reaction, to introduce aryl groups at the 5-position. nih.gov

Derivatization is also a key strategy in analytical chemistry for enhancing the detection and separation of molecules. For instance, o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol like N,N-dimethyl-l-cysteine (DiCys) is used for the derivatization of amine metabolites for chiral analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov This method allows for the separation and quantification of enantiomers. nih.gov

| Starting Material | Reagent(s) | Key Conditions | Product | Reference |

| 2,4-Diamino-6-hydroxypyrimidine | POCl3 | 97°C, 17h | 2,4-Diamino-6-chloropyrimidine | nih.gov |

| 2,4-Diamino-6-chloropyrimidine | (S)- or (R)-2,3-isopropylideneglycerol, NaH, DMSO | 90°C, 8h | 2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | nih.gov |

| 2,4-Diamino-6-substituted pyrimidines | N-Iodosuccinimide, Acetonitrile | Not specified | 2,4-Diamino-5-iodo-6-substituted pyrimidines | nih.gov |

| Amine Metabolites | o-Phthalaldehyde (OPA), N,N-dimethyl-l-cysteine (DiCys) | Not specified | Fluorescent isoindole derivatives | nih.gov |

Advanced Synthetic Approaches and Emerging Techniques

Multi-component Reactions and Catalysis in Synthesis

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgbohrium.com This approach is particularly attractive for generating libraries of diverse compounds. acs.orgnih.gov

A notable advancement in pyrimidine synthesis is the development of a regioselective, iridium-catalyzed multicomponent reaction. acs.orgnih.govorganic-chemistry.org This method utilizes amidines and up to three different alcohols to produce highly substituted and unsymmetrical pyrimidines with yields of up to 93%. acs.orgnih.gov The reaction proceeds through a sequence of condensation and dehydrogenation steps, catalyzed by PN5P-Ir–pincer complexes, liberating hydrogen and water as byproducts. acs.orgnih.gov This sustainable process leverages alcohols, which can be derived from biomass, as key building blocks. acs.orgnih.gov

Another example of a catalyzed MCR involves a zinc chloride-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org This procedure can also be adapted to use methyl ketone derivatives in place of enamines for the synthesis of mono- and disubstituted pyrimidines. organic-chemistry.org Furthermore, ammonium iodide has been shown to promote a three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532) under metal- and solvent-free conditions, offering a broad substrate scope. organic-chemistry.org

| Reactants | Catalyst | Key Features | Product | Reference |

| Amidines, up to three different alcohols | PN5P-Ir–pincer complexes | Regioselective, sustainable, high yields | Highly substituted pyrimidines | acs.orgnih.govorganic-chemistry.org |

| Functionalized enamines, Triethyl orthoformate, Ammonium acetate | ZnCl2 | One-step synthesis | 4,5-Disubstituted pyrimidines | organic-chemistry.org |

| Ketones, Ammonium acetate, N,N-dimethylformamide dimethyl acetal | NH4I | Metal- and solvent-free | Substituted pyrimidines | organic-chemistry.org |

Chemo- and Regioselective Transformations

Chemo- and regioselectivity are crucial aspects of modern organic synthesis, enabling the targeted modification of specific functional groups and positions within a molecule. In the context of pyrimidine synthesis, these principles are applied to achieve precise control over the final structure.

The iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines demonstrates excellent regioselectivity, allowing for the controlled assembly of unsymmetrically decorated pyrimidines. acs.orgnih.gov This is a significant advantage over traditional methods that might produce mixtures of isomers. The selectivity arises from the specific sequence of condensation and dehydrogenation steps directed by the catalyst. acs.orgnih.gov

Another example of a regioselective transformation is the synthesis of trifluoromethylated pyrimidines. organic-chemistry.org This is achieved through an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. organic-chemistry.org This method offers high selectivity and proceeds under mild reaction conditions. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. rasayanjournal.co.inpowertechjournal.comjmaterenvironsci.com Traditional synthetic methods often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, green approaches focus on the use of safer solvents, catalysts, and energy-efficient techniques. rasayanjournal.co.inpowertechjournal.com

Key green chemistry strategies applicable to pyrimidine synthesis include:

Use of Safer Solvents: Water is an excellent green solvent for many organic reactions, including the synthesis of pyrimidine derivatives. jmaterenvironsci.com Diammonium hydrogen phosphate (B84403) has been used as a catalyst in aqueous media for the synthesis of pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com

Catalysis: The use of catalysts, especially reusable and metal-free ones, is a cornerstone of green chemistry. rasayanjournal.co.inpowertechjournal.com Catalysts can increase reaction rates, improve yields, and allow for milder reaction conditions. rasayanjournal.co.in

Multi-component Reactions (MCRs): As discussed earlier, MCRs are inherently green as they reduce the number of synthetic steps, minimize waste generation, and often lead to higher atom economy. bohrium.comrasayanjournal.co.in

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.inpowertechjournal.com For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved using ceric ammonium nitrate (B79036) in an aqueous medium under ultrasonic irradiation. jmaterenvironsci.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often through mechanical methods like ball milling or "grindstone chemistry," can lead to clean reactions with high yields and simple work-up procedures. rasayanjournal.co.inresearchgate.net A method for the iodination of pyrimidine derivatives has been developed using mechanical grinding under solvent-free conditions, offering short reaction times and high yields. nih.gov

The adoption of these green chemistry principles not only reduces the environmental footprint of chemical synthesis but also offers economic benefits through reduced waste, lower energy costs, and simplified processes. rasayanjournal.co.in

Chemical Reactivity and Derivatization Chemistry of 2,4 Dimethyl 6 Hydroxypyrimidine

Electrophilic and Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring in 2,4-dimethyl-6-hydroxypyrimidine, while being electron-deficient, can undergo electrophilic substitution reactions, often requiring activating conditions. The electron-donating methyl and hydroxyl groups tend to direct incoming electrophiles to specific positions on the ring. libretexts.org Conversely, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov

Electrophilic Substitution:

The electron-rich nature of the pyrimidine ring, enhanced by the methyl and hydroxyl substituents, makes it susceptible to attack by various electrophiles. libretexts.org Common electrophilic substitution reactions include:

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the pyrimidine ring.

Nitration: The substitution of a hydrogen atom with a nitro group (NO₂), typically using a mixture of nitric and sulfuric acid. msu.eduyoutube.com

Sulfonation: The introduction of a sulfonic acid group (SO₃H), which can act as a directing group for subsequent reactions. msu.edu

The regioselectivity of these reactions is influenced by the directing effects of the existing substituents. science.gov

Nucleophilic Substitution:

While less common on the unmodified ring, nucleophilic substitution becomes a key reaction pathway upon modification of the hydroxyl group. nih.govnih.gov For instance, conversion of the hydroxyl group to a better leaving group, such as a tosylate or a halide, allows for displacement by a variety of nucleophiles. vanderbilt.edu This approach is instrumental in the synthesis of diverse derivatives. The reactivity of the substrate in SNAr reactions is highly dependent on the nature of the electrophile and the stability of the intermediate Meisenheimer complex. nih.gov

Functional Group Interconversions and Modifications

The hydroxyl and methyl groups of this compound are amenable to a wide array of chemical transformations, enabling the synthesis of a vast library of derivatives. imperial.ac.uk

The hydroxyl group can be:

Oxidized: To form a ketone or aldehyde functionality.

Reduced: To yield a secondary alcohol.

Converted to a leaving group: Transformation into sulfonates (e.g., tosylates, mesylates) or halides enhances its susceptibility to nucleophilic attack. vanderbilt.edu

Etherified: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.

Esterified: Acylation with acid chlorides or anhydrides to produce esters.

The methyl groups, while generally less reactive, can undergo:

Halogenation: Under radical conditions to introduce a halogen atom, which can then be further functionalized.

Oxidation: To afford carboxylic acids or aldehydes under strong oxidizing conditions.

These interconversions are fundamental to modifying the electronic and steric properties of the molecule, thereby tuning its reactivity and potential applications. ub.eduorganic-chemistry.org

Formation of Complex Molecular Architectures

This compound serves as a versatile scaffold for the construction of more intricate molecular structures. chemimpex.com Its inherent reactivity allows for its incorporation into larger, polycyclic systems. For instance, it is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com One notable application is in the preparation of the coccidiostat Nicarbazin. google.com

The ability to perform sequential reactions, such as an initial electrophilic substitution followed by a nucleophilic substitution on a derivatized hydroxyl group, opens up pathways to highly functionalized pyrimidine systems. mdpi.com These derivatives can then be used in cross-coupling reactions or other carbon-carbon bond-forming reactions to build complex molecular frameworks. The synthesis of pyridodipyrimidines, for example, often utilizes substituted pyrimidines as starting materials. nih.gov

Reactivity of this compound Derivatives

The chemical reactivity of derivatives of this compound is profoundly influenced by the nature of the introduced functional groups.

| Derivative Class | Impact on Reactivity | Example Reactions |

| Halogenated Derivatives | The presence of a halogen atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl groups. The halogen also further activates the ring towards nucleophilic attack. | Palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution. |

| Nitro Derivatives | The strongly electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution and directs incoming nucleophiles to the meta position. The nitro group itself can be reduced to an amino group, opening up another avenue for derivatization. | Nucleophilic aromatic substitution, reduction to amines. |

| Amino Derivatives | The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. It can be acylated, alkylated, or diazotized to introduce a wide range of functionalities. | Electrophilic aromatic substitution, diazotization followed by Sandmeyer reaction. |

| Ether and Ester Derivatives | The reactivity of the pyrimidine ring is largely maintained, but the modification of the hydroxyl group can influence solubility and steric hindrance. The ether or ester linkage can be cleaved under specific conditions to regenerate the hydroxyl group. | Hydrolysis to the parent hydroxyl compound. |

The strategic derivatization of this compound allows for the fine-tuning of its electronic and steric properties, enabling the synthesis of a diverse array of complex molecules with tailored functionalities. The reactivity of these derivatives is a cornerstone of their utility in various fields of chemical synthesis. mdpi.com

Tautomeric Equilibria and Structural Elucidation of 2,4 Dimethyl 6 Hydroxypyrimidine

Investigation of Keto-Enol Tautomerism

The interconversion between the hydroxy and keto forms of 2,4-Dimethyl-6-hydroxypyrimidine involves the migration of a proton from the hydroxyl group to a ring nitrogen atom, accompanied by a rearrangement of double bonds. The primary tautomeric forms are the enol form (this compound) and the more stable keto form (4,6-Dimethyl-2(1H)-pyrimidinone). The predominance of the keto form in similar hydroxypyrimidines is a well-documented phenomenon, driven by factors such as aromaticity and bond energies. acs.orgmasterorganicchemistry.com

Spectroscopic Analysis of Tautomeric Forms (e.g., Infrared, Raman, NMR)

Spectroscopic methods are indispensable for identifying and quantifying tautomeric forms in different states.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides direct evidence for the dominant tautomeric form. The IR spectrum of 4,6-Dimethyl-2-hydroxypyrimidine (B87176) shows characteristic bands that align with the keto (pyrimidinone) structure. chemicalbook.com In the solid state, the presence of a strong absorption band corresponding to a C=O stretching vibration (typically in the 1650-1700 cm⁻¹ region) and N-H stretching vibrations (around 3100-3400 cm⁻¹), coupled with the absence of a distinct O-H stretching band (around 3500-3600 cm⁻¹), confirms the predominance of the keto tautomer. wikipedia.org For comparison, studies on the related molecule 2-amino-4,6-dimethylpyrimidine (B23340) have utilized FT-IR and FT-Raman spectroscopy to assign fundamental vibrational modes. ijera.com Similarly, analysis of 4-amino-2,6-dihydroxy pyrimidine (B1678525) uses IR spectroscopy to investigate tautomeric behavior, focusing on vibrations associated with NH₂, OH, and C=O groups. ripublication.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy in solution is a powerful tool for studying tautomeric equilibria. While detailed experimental NMR data for this compound is not widely published, predictions and data from analogous compounds are informative. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the keto and enol forms. For instance, in a ¹H NMR spectrum, the presence of an N-H proton signal instead of an O-H proton signal would indicate the keto form. In related 4-hydroxypyrimidine (B43898) systems, NMR studies in various solvents have been crucial in establishing the predominance of the keto tautomer in solution. acs.org

A predicted ¹H NMR spectrum in H₂O suggests the following approximate chemical shifts for the keto form, 4,6-dimethylpyrimidin-2(1H)-one:

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | ~2.2 |

| Ring CH | ~6.2 |

| NH | ~12.5 (exchangeable) |

Note: This is a predicted spectrum and actual experimental values may vary.

¹³C NMR data from PubChem for 4,6-dimethyl-2(1H)-pyrimidinone shows signals consistent with the keto structure. nih.gov

Computational Modeling of Tautomeric Stability and Energetics

Quantum mechanical calculations are essential for understanding the intrinsic stability of tautomers and the energetics of their interconversion. acs.org Computational studies on analogous systems like 4-hydroxypyrimidine and uracil (B121893) consistently show that the keto (pyrimidinone) forms are energetically more stable than the hydroxy (enol) forms in the gas phase. researchgate.netchemicalbook.commdpi.com

| Parameter | General Finding for Hydroxypyrimidines | Supporting Principle |

|---|---|---|

| Relative Stability | The keto form is generally more stable than the enol form. acs.orgresearchgate.net | Greater thermodynamic stability of the amide group versus the iminol group. |

| Energy Barrier | A significant activation energy barrier exists for direct intramolecular proton transfer. wikipedia.org | The transition state is a high-energy, strained four-membered ring. |

| Aromaticity | The keto form retains a degree of aromatic character through delocalization of the nitrogen lone pair. acs.org | Nucleus-Independent Chemical Shift (NICS) calculations often show aromatic character in the pyrimidinone ring. |

Solid-State Tautomerism and Crystal Structure Analysis

In the solid state, the tautomeric form is "frozen" and can be definitively identified using X-ray crystallography. A search of the Cambridge Structural Database indicates a strong preference for keto tautomers of 4-hydroxypyrimidines in the solid state. nih.gov

For the target compound, a crystal structure of 4,6-Dimethylpyrimidin-2(1H)-one–urea (B33335)–water (1/1/1) has been determined. nih.gov The analysis of this crystal structure unequivocally confirms that the pyrimidine molecule exists in the keto (pyrimidinone) form in the solid state. The hydrogen atom is located on the N1 nitrogen atom, not on the exocyclic oxygen, and the C2-O bond length is consistent with a carbonyl double bond. The molecules in the crystal are linked by an extensive network of N—H⋯O and O—H⋯N hydrogen bonds, forming a three-dimensional framework. nih.gov

| Parameter | Value |

|---|---|

| Formula | C₆H₈N₂O·CH₄N₂O·H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1246 (5) |

| b (Å) | 8.4062 (5) |

| c (Å) | 8.9268 (9) |

| α (°) | 105.007 (3) |

| β (°) | 103.857 (3) |

| γ (°) | 114.379 (2) |

Data sourced from Acta Crystallographica Section E, 2006. nih.gov

This solid-state evidence provides the most definitive characterization of the preferred tautomeric form of this compound.

Influence of Solvent and Substituent Effects on Tautomerism

The position of the tautomeric equilibrium can be significantly influenced by the surrounding environment (solvent) and by the nature of other substituents on the pyrimidine ring. nih.govnih.gov

Solvent Effects: The polarity of the solvent plays a critical role in tautomeric equilibria. mdpi.com Generally, polar solvents tend to favor the more polar tautomer. For the 2-hydroxypyridine/2-pyridone equilibrium, the polar keto (pyridone) form is favored in polar solvents like water, while the less polar hydroxy form is favored in non-polar solvents. wikipedia.org This is because polar solvents can effectively solvate the charged separation in the zwitterionic resonance structure of the keto form. Studies on 3-hydroxypyridine (B118123) have shown that in binary mixtures of dioxane and water, water molecules specifically solvate the polar centers of the tautomers, shifting the equilibrium. nih.gov It is expected that this compound would follow a similar trend, with the keto tautomer being favored in polar, protic solvents due to better solvation and hydrogen bonding interactions. masterorganicchemistry.com

Substituent Effects: Substituents on the pyrimidine ring can influence tautomeric preference through electronic effects (inductive and resonance). While the two methyl groups at positions 4 and 6 on the target molecule are relatively simple alkyl groups, their electron-donating nature can subtly influence the basicity of the ring nitrogens and the acidity of the hydroxyl proton. Studies on other substituted pyrimidines show that the position and electronic nature of substituents can shift the equilibrium. mdpi.comsigmaaldrich.com For example, attaching additional hydroxyl or thiol groups to the ring tends to stabilize the dioxo or oxo-thione forms, respectively. sigmaaldrich.com

Dynamic Equilibria and Mechanistic Insights into Tautomeric Shifts

The interconversion between tautomers is a dynamic process. The mechanism of this proton transfer can occur through several pathways.

A direct, uncatalyzed intramolecular 1,3-proton shift is generally considered to have a very high energy barrier due to a geometrically unfavorable four-membered transition state. wikipedia.org Therefore, the tautomerization is typically catalyzed by other molecules that act as a proton shuttle.

Catalyzed Mechanisms:

Solvent-Mediated Transfer: In protic solvents like water or alcohols, a solvent molecule can act as a bridge, simultaneously accepting a proton from the hydroxyl group and donating a proton to the ring nitrogen. This significantly lowers the activation energy of the process. Computational studies on related systems have shown that even a single water molecule can dramatically lower the energy barrier for tautomerization. nih.gov

Dimer-Mediated Transfer: In non-polar solvents or in the solid state, tautomerization can occur via a dimer intermediate. Two pyrimidine molecules can form a hydrogen-bonded dimer, allowing for a concerted, low-energy double proton transfer between the two molecules. wikipedia.org

These dynamic equilibria mean that while one tautomer may be dominant, the other is present in a small concentration and can be chemically significant, acting as a reactive intermediate in certain reactions. libretexts.org

Spectroscopic Characterization Techniques for 2,4 Dimethyl 6 Hydroxypyrimidine and Its Derivatives

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful, non-destructive techniques used to probe the vibrational modes of molecules. surfacesciencewestern.comsemanticscholar.org The combination of these two techniques offers a more comprehensive understanding of the molecular structure, as some vibrational modes may be more active in either IR or Raman spectroscopy. semanticscholar.org

The vibrational spectra of pyrimidine (B1678525) derivatives, including 2,4-Dimethyl-6-hydroxypyrimidine, are complex due to the number of atoms and the various possible vibrational modes. The assignment of these fundamental modes is often accomplished through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). nih.govnih.gov These calculations help to predict the vibrational frequencies and intensities, which can then be correlated with the experimental spectra. nih.govnih.gov

Key vibrational modes for pyrimidine derivatives include:

Ring Stretching Modes: The pyrimidine ring exhibits characteristic stretching vibrations. For instance, in substituted pyrimidines, bands observed around 1400-1600 cm⁻¹ are often assigned to ring stretching modes. ias.ac.in

C-H Vibrations: Stretching and bending vibrations of the carbon-hydrogen bonds on the pyrimidine ring and the methyl groups.

O-H and N-H Vibrations: The hydroxyl and amino groups (in derivatives) give rise to characteristic stretching and bending frequencies. The presence of a hydroxyl group in this compound is a key feature that can be identified. Tautomerism, the migration of a proton, can significantly influence these vibrations. ijfans.org

Methyl Group Vibrations: The methyl groups will have their own characteristic symmetric and asymmetric stretching and bending modes.

Table 1: Illustrative Vibrational Frequencies for a Pyrimidine Derivative

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H/O-H Stretching | 3200-3600 |

| C-H Stretching (Aromatic) | 3000-3100 |

| C-H Stretching (Methyl) | 2850-3000 |

| Ring Stretching | 1400-1600 |

| C-N Stretching | 1200-1350 |

| Ring Breathing | 750-800 |

Note: This table provides general ranges. Specific frequencies for this compound would require experimental data.

The vibrational spectra are exquisitely sensitive to the molecular structure. Substituents on the pyrimidine ring can cause shifts in the vibrational frequencies. For example, the position and nature of substituent groups like methyl and hydroxyl groups on the pyrimidine ring influence the electronic distribution and, consequently, the bond strengths and vibrational frequencies. ias.ac.in These shifts provide valuable information for confirming the structure of this compound and its derivatives. Theoretical spectrograms for both FT-IR and FT-Raman can be constructed to aid in the detailed interpretation of the experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. nih.govscielo.br It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

¹H and ¹³C NMR spectra provide a map of the different types of hydrogen and carbon atoms in a molecule. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment of a nucleus.

For this compound, one would expect to see distinct signals for:

The protons of the two methyl groups.

The proton on the pyrimidine ring.

The proton of the hydroxyl group.

Similarly, the ¹³C NMR spectrum would show separate signals for the different carbon atoms in the pyrimidine ring and the methyl groups. The specific chemical shifts can be compared to known values for similar pyrimidine structures to confirm the identity of the compound. mdpi.comchemicalbook.commdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different atoms in the molecule, providing unambiguous structural confirmation. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (at C2) | ~2.3-2.5 | ~20-25 |

| CH₃ (at C4) | ~2.3-2.5 | ~20-25 |

| H (at C5) | ~5.8-6.2 | ~100-110 |

| OH (at C6) | Variable (depends on solvent and concentration) | - |

| C2 | - | ~160-170 |

| C4 | - | ~160-170 |

| C6 | - | ~165-175 |

| C5 | - | ~100-110 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

This compound can exist in different tautomeric forms, primarily the keto and enol forms. This is a dynamic equilibrium that can be studied using variable-temperature (VT) NMR spectroscopy. nih.gov At a given temperature, if the rate of interconversion between the tautomers is slow on the NMR timescale, separate signals for each tautomer will be observed. mdpi.com As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. mdpi.comresearchgate.net By analyzing the changes in the NMR spectrum with temperature, it is possible to determine the thermodynamic parameters (enthalpy and entropy) of the tautomeric equilibrium. nih.govnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For pyrimidine derivatives, the main electronic transitions observed are typically π → π* and n → π* transitions. ias.ac.in The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are less intense and appear at longer wavelengths. The position and intensity of these absorption bands are influenced by the substituents on the pyrimidine ring and the solvent used. researchgate.net Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic absorption spectra and aid in the assignment of the observed transitions. nih.gov

Table 3: Typical UV-Vis Absorption Maxima for Pyrimidine Derivatives

| Transition | Wavelength Range (nm) |

| π → π | 200-280 |

| n → π | 270-350 |

Note: The exact wavelengths for this compound will depend on the solvent and the specific electronic structure.

Analysis of Chromophores and Electronic Excitations

The electronic absorption spectra of pyrimidine derivatives are characterized by the presence of chromophores, which are parts of the molecule responsible for absorbing light. In this compound, the pyrimidine ring itself acts as a primary chromophore. The electronic excitations in these compounds are typically π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity. The n → π* transitions, which are of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. The specific wavelengths of these absorptions can be influenced by the solvent and the presence of substituents on the pyrimidine ring.

In a broader context of N-heterocyclic compounds, the electronic properties are closely linked to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). schrodinger.comwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, corresponds to the lowest energy electronic excitation possible in the molecule. schrodinger.com This energy gap can be determined experimentally using UV-Vis spectroscopy. schrodinger.com For instance, the UV/Visible spectrum for 4,6-dimethyl-2-pyrimidone (an alternative name for this compound) is available in the NIST Chemistry WebBook, providing experimental data for these electronic transitions. nist.gov

Derivatives of hydroxypyrimidines have been studied to understand their spectroscopic properties. For example, the FT-IR spectrum of a complex derivative showed characteristic peaks for its various functional groups, and the 1H NMR spectrum helped in attributing signals to specific protons within the molecule. nih.gov While not directly about this compound, this demonstrates the use of various spectroscopic methods to confirm the structure and understand the electronic environment of related compounds.

Band Gap Energy Determination

The band gap energy (Eg) is a crucial parameter for semiconducting materials, representing the energy difference between the valence band (analogous to HOMO) and the conduction band (analogous to LUMO). thermofisher.com This energy dictates the electronic and optical properties of the material. UV-Visible spectroscopy is a primary method for determining the band gap energy. thermofisher.com

The process involves measuring the UV-Vis absorption or diffuse reflectance spectrum of the material. thermofisher.comirb.hr From this spectrum, the absorption coefficient (α) can be determined. The Tauc plot method is then widely used to estimate the band gap energy. irb.hryoutube.com This method relates the absorption coefficient to the photon energy (hν) through the following equation:

(αhν)^(1/n) = A(hν - Eg)

Where:

α is the absorption coefficient

hν is the photon energy

A is a constant

Eg is the band gap energy

n is a factor that depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions, n = 2 for indirect allowed transitions)

By plotting (αhν)^(1/n) against hν and extrapolating the linear portion of the curve to the energy axis (where the y-value is zero), the band gap energy (Eg) can be determined. youtube.comyoutube.com

| Parameter | Description | Role in Band Gap Determination |

| λmax | Wavelength of maximum absorbance in the UV-Vis spectrum. | Used to calculate the photon energy of the electronic transition. |

| Photon Energy (hν) | The energy of the absorbed photon. | Plotted on the x-axis of a Tauc plot. |

| Absorption Coefficient (α) | A measure of how strongly a substance absorbs light at a particular wavelength. | Used in the Tauc plot equation. |

| Tauc Plot | A graphical method for determining the band gap energy. | The x-intercept of the linear fit provides the band gap energy (Eg). |

| n-factor | An exponent in the Tauc equation that depends on the electronic transition type. | Determines the nature of the band gap (direct or indirect). |

Computational Chemistry and Quantum Mechanical Investigations of 2,4 Dimethyl 6 Hydroxypyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the molecular properties of pyrimidine (B1678525) derivatives with a high degree of accuracy.

Geometry optimization is a fundamental computational step to determine the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. For 2,4-Dimethyl-6-hydroxypyrimidine, this process is typically carried out using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311G(d,p) or 6-31+G. nih.govnih.govresearchgate.net The optimization adjusts the positions of the atoms to minimize the total electronic energy, resulting in predicted equilibrium bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These optimized parameters can then be compared with experimental data, if available, to validate the computational model. nih.govresearchgate.net

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. icm.edu.pl

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) Note: This table presents typical expected values for pyrimidine derivatives based on computational studies of similar molecules. Actual values would be derived from specific calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.34 Å |

| Bond Length | C4-C5 | ~1.38 Å |

| Bond Length | C6-O | ~1.35 Å |

| Bond Angle | C2-N1-C6 | ~118° |

| Bond Angle | N1-C6-C5 | ~122° |

| Dihedral Angle | N1-C2-N3-C4 | ~0° |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental spectra. researchgate.net

The analysis of calculated vibrational modes provides a complete assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the pyrimidine ring, methyl groups, and hydroxyl group. nih.gov This correlation between theoretical and experimental spectra serves as a confirmation of the optimized molecular structure and provides a deeper understanding of the molecule's dynamics. nih.govnih.gov

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: This table is illustrative. The calculated values are hypothetical and represent the type of data generated in such a study.

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FTIR/Raman) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3450 | ~3460 | O-H stretch |

| ν(C-H) | ~3050 | ~3055 | Aromatic C-H stretch |

| ν(C=N) | ~1610 | ~1615 | Ring C=N stretch |

| δ(C-H) | ~1450 | ~1455 | Methyl C-H bend |

| ν(C-O) | ~1250 | ~1255 | C-O stretch |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.nettandfonline.com The MEP surface plots the electrostatic potential onto the molecule's electron density surface. rsc.org

For this compound, the MEP map would reveal regions of negative potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack. These are expected to be located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group due to the presence of lone pairs. nih.gov Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, primarily around the hydrogen atoms, which are prone to nucleophilic attack. researchgate.net

In addition to MEP, charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.govtandfonline.com These methods assign partial atomic charges to each atom in the molecule, providing a numerical basis for understanding its electrostatic properties and intermolecular interaction potential. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion, MD simulations can model the behavior of this compound in a biological environment, such as in solution or interacting with a protein.

MD simulations are instrumental in exploring the conformational landscape of this compound. The molecule's flexibility, particularly the rotation of the methyl and hydroxyl groups, can be studied to identify dominant conformations and the energy barriers between them.

Furthermore, MD simulations provide detailed insights into intermolecular interactions. When simulating the molecule in a solvent like water, the formation and dynamics of hydrogen bonds between the pyrimidine's nitrogen and oxygen atoms and the surrounding water molecules can be analyzed. If a biological target is known, MD can be used to study the stability of the ligand-receptor complex, identifying key hydrogen bonds and hydrophobic interactions that govern the binding process. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) and Drug Likeness Evaluation

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. longdom.orgresearchgate.net These models are crucial in drug discovery for predicting the efficacy of new molecules and optimizing lead compounds. nih.gov

For a series of pyrimidine derivatives including this compound, a QSAR model can be developed by calculating a range of molecular descriptors. nih.gov These descriptors quantify various physicochemical properties such as:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Hydrogen bonding descriptors: Number of hydrogen bond donors and acceptors.

These descriptors are then used to build a mathematical model that relates them to a known biological activity (e.g., IC₅₀ values). nih.gov

Drug likeness is often evaluated using guidelines like Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria. nih.gov

Table 3: Lipinski's Rule of Five and Drug Likeness Descriptors for this compound Note: The values for this compound are calculated based on its known structure and demonstrate its compliance with drug-likeness rules.

| Property (Lipinski's Rule) | Rule | Calculated Value for C₆H₈N₂O | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 500 Da | 124.14 | Yes |

| LogP (Octanol-water partition coefficient) | ≤ 5 | ~0.4-0.6 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 (from -OH) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 3 (2 from ring N, 1 from -OH) | Yes |

The favorable profile of this compound in this analysis suggests it possesses drug-like properties, making it a viable candidate for further investigation in medicinal chemistry. researchgate.net

Biological Parameter Calculation and Pharmacodynamic Activity Prediction

Computational methods are instrumental in predicting the biological and pharmacodynamic properties of molecules like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed to forecast the compound's behavior and potential as a therapeutic agent.

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For pyrimidine derivatives, these models can predict a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov The predictive power of these models is evaluated using statistical parameters like the coefficient of determination (R²), which indicates how well the model explains the variance in the data. For instance, QSAR studies on pyrimidine derivatives as VEGFR-2 inhibitors have shown high R² values, indicating robust predictive capabilities. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov This technique is crucial for virtual screening of compound libraries to discover new inhibitors for targets like kinases or G-protein coupled receptors (GPCRs). nih.govnih.gov For pyrimidine derivatives, pharmacophore models can be constructed based on known active compounds to identify key features such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity. nih.govresearchgate.net

The biological parameters calculated for a related compound, 2-amino-4,6-dimethylpyrimidine (B23340), highlight its potential druglikeness and have been used to interpret its antibiotic activity. semanticscholar.org These parameters, derived from computational analysis, provide a foundation for understanding the pharmacodynamic potential of substituted pyrimidines.

Table 1: Predicted Biological Parameters and Activity for Pyrimidine Derivatives (Note: Data is illustrative and based on studies of related pyrimidine derivatives)

| Parameter | Predicted Value/Activity | Method of Prediction | Significance |

| GPCR Ligand Activity | High Probability | Molinspiration, PASS | Indicates potential interaction with G-protein coupled receptors, a major drug target class. nih.gov |

| Kinase Inhibitor Activity | High Probability | Molinspiration, PASS | Suggests potential as an inhibitor of kinases, enzymes often implicated in cancer. nih.gov |

| VEGFR-2 Inhibition (pIC50) | Model Dependent | QSAR | Predicts the potency of inhibiting Vascular Endothelial Growth Factor Receptor 2, crucial in angiogenesis. nih.gov |

| Drug-Likeness | Compliant with Lipinski's Rule | Osiris Property Explorer | Suggests favorable properties for oral bioavailability. nih.gov |

| Anticancer Activity | Probable | 3D4D/QSAR | Estimation of inhibitory activity towards key cancer-related targets like topoisomerases. mdpi.com |

Correlation of Theoretical Parameters with Experimental Biological Data

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. For pyrimidine derivatives, a strong correlation between calculated parameters and observed biological activities reinforces the validity of the computational models.

In QSAR studies, the predictive accuracy of a model is often assessed by comparing the predicted activity values (e.g., IC50) with those determined through in-vitro or in-vivo experiments. For a series of furopyrimidine and thienopyrimidine compounds targeting VEGFR-2, QSAR models developed using multiple linear regression (MLR) and artificial neural networks (ANN) showed excellent correlation with experimental data, with R² values of 0.889 and 0.998, respectively. nih.gov

Similarly, pharmacophore models are validated by their ability to distinguish between active and inactive compounds in a database. The success of a pharmacophore-based virtual screening campaign is ultimately measured by the experimental confirmation of the biological activity of the identified "hit" compounds. nih.gov

However, discrepancies can arise. For example, a study on novel pyrimidine derivatives found a poor correlation between experimentally determined lipophilicity (R_M values) and theoretically calculated clogP values. nih.gov This highlights the importance of considering factors like solvation effects and specific intermolecular interactions that may not be fully captured by the theoretical models.

Table 2: Correlation of Theoretical and Experimental Data for Pyrimidine Derivatives (Note: This table is a representative example based on studies of various pyrimidine derivatives)

| Theoretical Parameter | Experimental Data | Correlation Strength (R²) | Study Focus | Reference |

| QSAR Predicted pIC50 | Experimental pIC50 | 0.889 (MLR), 0.998 (ANN) | VEGFR-2 Inhibition | nih.gov |

| Pharmacophore Model Fit | Experimental IC50 | 0.918 (QSAR Model R²) | PDE4B Inhibition | nih.gov |

| Calculated clogP | Experimental R_M (Lipophilicity) | Low/Unsuccessful | Antioxidant/Anticancer Activity | nih.gov |

| Predicted Anthelmintic Activity (PASS) | Experimental Paralysis/Death Time | Qualitative Correlation | Anthelmintic Activity | nih.govnih.gov |

Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) Analysis for Interactions

The Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis are powerful computational tools used to visualize and characterize non-covalent interactions (NCIs), which are crucial in biological systems and crystal packing.

AIM analysis examines the topology of the electron density to define atoms within a molecule and the bonds that connect them. It can identify and characterize various types of interactions, including hydrogen bonds and van der Waals forces, by locating bond critical points (BCPs) in the electron density. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction.

RDG analysis provides a graphical representation of non-covalent interactions in real space. It is based on the relationship between the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ), different types of interactions can be distinguished. Large negative values of sign(λ₂)ρ are indicative of strong attractive interactions like hydrogen bonds, values near zero suggest weaker van der Waals interactions, and large positive values indicate repulsive steric clashes. These interactions are often visualized as colored isosurfaces around the molecule.

For pyrimidine-containing systems, these analyses can reveal intramolecular hydrogen bonds, such as those between a hydroxyl group and a nitrogen atom in the ring, as well as intermolecular interactions that govern how the molecules pack in a crystal or interact with a biological target.

Table 3: AIM and RDG Analysis Parameters for Non-Covalent Interactions (Note: The values are typical representations for interactions found in heterocyclic systems)

| Interaction Type | RDG Plot Feature | sign(λ₂)ρ Value (a.u.) | Isosurface Color | AIM BCP Properties (Typical) |

| Hydrogen Bond | Spike at low density, low RDG | Negative (e.g., -0.03 to -0.01) | Blue | High ρ, ∇²ρ > 0 |

| Van der Waals Interaction | Spike at very low density, low RDG | Near zero | Green | Low ρ, ∇²ρ ≈ 0 |

| Steric Repulsion | Spike at low density, low RDG | Positive (e.g., > 0.02) | Red | N/A (no BCP) |

These computational investigations provide a detailed understanding of the chemical and potential biological properties of this compound, guiding further experimental studies and the rational design of new functional molecules.

Coordination Chemistry of 2,4 Dimethyl 6 Hydroxypyrimidine As a Ligand

Metal Complex Formation and Structural Diversity

2,4-Dimethyl-6-hydroxypyrimidine exhibits keto-enol tautomerism, existing as 4,6-dimethyl-2-hydroxypyrimidine (B87176) and 4,6-dimethyl-2-pyrimidone. nist.gov This property, along with the presence of multiple nitrogen and oxygen donor atoms, allows it to form a wide array of metal complexes with diverse structural features. The formation of these complexes is a result of the coordination of the ligand to a metal center. youtube.com

Transition metal complexes are of significant interest due to their varied coordination geometries and electronic properties, which can be harnessed for applications in catalysis and materials science. nih.gov this compound acts as a versatile ligand in its coordination with transition metals. It can coordinate as a monodentate ligand, bonding to a single metal center, or as a bidentate ligand, forming a chelate ring by bonding to the same metal center through two donor atoms. This chelation can occur through the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group, leading to the formation of stable metal complexes. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Table 1: Crystallographic Data for a Related Pyridone Compound

| Parameter | Value |

|---|---|

| Compound | 2,6-dimethyl-1H-pyridin-4-one hemihydrate |

| Formula | C₇H₉NO·0.5H₂O |

| Molecular Weight | 132.16 |

| Crystal System | Orthorhombic |

| Space Group | Not specified |

| Unit Cell Dimensions | a = 12.4859 (17) Å, b = 14.3697 (19) Å, c = 7.732 (1) Å |

| Volume | 1387.3 (3) ų |

| Z | 8 |

Data sourced from a study on 2,6-dimethyl-4-pyridone hemihydrate. nih.gov

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound have shown promise as catalysts in various organic transformations. The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states, facilitating the reaction.

Metal complexes of this compound have been investigated as catalysts for oxidation reactions. For example, copper complexes supported by related carboxylic ligands have been shown to be effective catalysts for the oxidative polymerization of 2,6-dimethylphenol. academie-sciences.fr The proposed mechanism for such reactions often involves the formation of a phenoxy radical associated with the metal complex, which is the primary active species. academie-sciences.fr The efficiency and selectivity of these catalytic systems can be influenced by factors such as the reaction temperature, the amount of catalyst and oxidant used, and the pH of the solution. academie-sciences.fr Similarly, certain manganese(III) complexes have demonstrated the ability to catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov Mechanistic studies suggest that these reactions may proceed through the formation of a complex-substrate aggregate followed by an intramolecular electron transfer. nih.gov

Supramolecular Assembly in Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. numberanalytics.com The use of this compound as a ligand can lead to the formation of coordination polymers with interesting topologies and properties, driven by supramolecular interactions.

Non-covalent interactions, particularly hydrogen bonding and π-π stacking, play a crucial role in the self-assembly and stabilization of the supramolecular architectures of coordination polymers. rsc.orghelsinki.fi Hydrogen bonds, which are strong, directional interactions, can link individual coordination complex units into higher-dimensional networks. unito.it The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen and oxygen atoms) in this compound makes it an excellent candidate for forming extensive hydrogen-bonded networks.

Design of Predictable Structural Motifs

The design of predictable structural motifs in the coordination chemistry of this compound is fundamentally governed by its tautomeric nature and the presence of multiple donor atoms. This allows for the strategic construction of supramolecular architectures through a combination of coordination bonds to metal centers and robust hydrogen bonding interactions. The ligand's ability to exist in both keto (2,4-dimethyl-6-pyrimidinone) and enol (this compound) forms offers distinct coordination possibilities, which can be exploited to create specific and repeatable structural patterns.

Hydrogen bonding plays a crucial role in directing the assembly of these coordination complexes into predictable, higher-order structures. The remaining N-H group in the pyrimidinone tautomer, or the O-H group in the hydroxypyrimidine form when not deprotonated, can act as hydrogen bond donors. The pyrimidine ring nitrogen atoms and the carbonyl/hydroxyl oxygen can act as hydrogen bond acceptors. This dual functionality facilitates the formation of well-defined hydrogen-bonding patterns, most notably the recurring R2,2(8) graph set motif. This motif, involving a pair of N-H···O or N-H···N hydrogen bonds, leads to the formation of self-complementary dimers or extended chains, which are a common feature in the crystal engineering of pyrimidine-based structures. nih.govnih.govnih.gov

By carefully selecting metal ions with specific coordination geometries and co-ligands that can participate in or direct hydrogen bonding, it is possible to engineer a variety of structural motifs. For instance, the use of metal ions that favor octahedral or square planar geometries can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) networks. The interplay between the coordination preferences of the metal ion and the hydrogen-bonding capabilities of the this compound ligand allows for a high degree of control over the final solid-state architecture.

The predictability of these structural motifs is further enhanced by the concept of supramolecular synthons. mdpi.comacs.org In the context of this compound, the combination of metal coordination and specific hydrogen-bonding patterns can be considered a robust supramolecular synthon. This synthon can be reliably employed to construct coordination polymers with desired topologies and properties. For example, the combination of a square-planar metal ion with the N,O-chelating ligand and its inherent hydrogen-bonding capabilities can predictably lead to the formation of 2D layered structures.

While specific crystal structures of metal complexes with this compound are not extensively reported, data from closely related pyrimidine-2-thiolate and pyrimidine-2-selenolate complexes provide valuable insights into the expected structural parameters. nih.govrsc.org These analogous structures demonstrate the versatility of the pyrimidine core in forming diverse coordination architectures, from discrete clusters to extended polymers. The coordination modes and supramolecular interactions observed in these related compounds serve as reliable models for predicting the behavior of this compound in the design of new materials.

Table 1: Representative Structural Parameters in Metal Complexes of Related Pyrimidine Ligands

| Feature | Value | Compound Type | Reference |

| M-N Bond Length | 2.0 - 2.3 Å | Transition Metal Complexes | nih.gov |

| M-O/S/Se Bond Length | 2.1 - 2.5 Å | Transition Metal Complexes | nih.govrsc.org |

| N-H···O H-bond Distance | 2.7 - 3.0 Å | Pyrimidine Co-crystals | nih.gov |

| N-H···N H-bond Distance | 2.8 - 3.1 Å | Pyrimidine Co-crystals | nih.gov |

| R2,2(8) Ring Motif | Commonly Observed | Pyrimidine-based Structures | nih.govnih.govnih.gov |

Supramolecular Chemistry and Crystal Engineering of 2,4 Dimethyl 6 Hydroxypyrimidine

Co-crystallization with N-Heterocycles and Active Pharmaceutical Ingredients

Co-crystallization is a technique used in crystal engineering to design new solid forms of a compound by combining it with another molecule, referred to as a coformer. This approach is particularly valuable for active pharmaceutical ingredients (APIs) as it can improve properties like solubility, stability, and bioavailability without altering the chemical structure of the API itself. iucr.orgnih.gov While specific studies on the co-crystallization of 2,4-Dimethyl-6-hydroxypyrimidine with a wide range of N-heterocycles and APIs are not extensively documented in publicly available literature, the principles can be understood by examining related pyrimidine (B1678525) structures.

For instance, the co-crystallization of other pyrimidine derivatives, such as 2-amino-4,6-dimethylpyrimidine (B23340), with various carboxylic acids has been successfully demonstrated. nih.govrsc.org These studies reveal that the pyrimidine ring, with its nitrogen atoms and functional groups, provides versatile sites for hydrogen bonding, making it an excellent candidate for forming co-crystals. nih.gov The selection of a suitable coformer is crucial and is often guided by the principles of supramolecular synthons, which are predictable and robust hydrogen-bonding patterns. nih.govresearchgate.net

The potential for this compound to form co-crystals with N-heterocycles and APIs is significant due to its hydrogen bond donor (hydroxyl group) and acceptor (ring nitrogen and carbonyl oxygen) sites.

The crystal structure of a compound is dictated by the network of intermolecular interactions. In the case of this compound, hydrogen bonding is the most significant of these interactions. The molecule exists in tautomeric forms, with the 2,6-dimethyl-4(3H)-pyrimidinone form being prevalent in the solid state.

The crystal structure of 4,6-dimethyl-2-hydroxypyrimidine (B87176) dihydrate reveals a planar pyrimidine ring. The molecules are interconnected with water molecules through a network of hydrogen bonds. iucr.org Specifically, two water molecules form hydrogen bridges with the hydroxyl group, and these water molecules are also linked to a nitrogen atom in an adjacent pyrimidine molecule and to another water molecule. iucr.org These hydrogen bonds are of moderate strength, with lengths ranging from 2.7 to 3.0 Å. iucr.org

In co-crystals of related pyrimidine derivatives, specific and predictable hydrogen-bonding patterns, known as supramolecular synthons, are frequently observed. A common motif is the R22(8) ring, which is formed by a pair of molecules linked by two hydrogen bonds. nih.govnih.gov For example, in co-crystals of 2-amino-4,6-dimethoxypyrimidine (B117758) with anthranilic acid, the pyrimidine molecules form base pairs via a pair of N-H⋯N hydrogen bonds, creating an R22(8) motif. nih.gov Similarly, the interaction between the pyrimidine and the carboxylic acid also forms a cyclic R22(8) motif through N-H⋯O and O-H⋯N hydrogen bonds. nih.gov

The persistence of certain synthons, like the hydroxyl-pyridine heterosynthon, has been noted in a wide range of co-crystals, highlighting the predictability of these interactions in crystal engineering. nih.govresearchgate.net

Table 1: Hydrogen Bonding in 4,6-dimethyl-2-hydroxypyrimidine Dihydrate

| Donor | Acceptor | Distance (Å) |

|---|---|---|

| O-H (hydroxyl) | O (water) | 2.7 - 3.0 |

| O-H (water) | N (pyrimidine) | 2.7 - 3.0 |

| O-H (water) | O (water) | 2.7 - 3.0 |

Data derived from the crystal structure of 4,6-dimethyl-2-hydroxypyrimidine dihydrate. iucr.org

The chemical characteristics of the coformer play a pivotal role in determining the final three-dimensional structure, or crystal architecture, of a co-crystal. The functional groups present on the coformer dictate the types of supramolecular synthons that can be formed.

The hierarchy of supramolecular synthons is a key concept in predicting the outcome of co-crystallization. nih.govresearchgate.net When multiple functional groups are present, they compete to form the most stable hydrogen bonds. For example, the hydroxyl···pyridine heterosynthon is known to be very robust and often forms in preference to other possible interactions. nih.govresearchgate.net Therefore, the selection of coformers with specific functional groups allows for a degree of rational design in the creation of new crystalline forms with desired structural motifs.

Pharmaceutical Co-crystals and Solid-State Properties Enhancement

Pharmaceutical co-crystals are multi-component crystals in which one component is the API and the other(s) are pharmaceutically acceptable coformers. nih.gov The formation of co-crystals is a well-established strategy to improve the solid-state properties of APIs, such as:

Solubility and Dissolution Rate: A significant number of new drug candidates exhibit poor aqueous solubility, which can limit their bioavailability. Co-crystallization with highly soluble coformers can disrupt the crystal lattice of the API, leading to a co-crystal with a higher apparent solubility and faster dissolution rate. nih.gov

Stability: Co-crystals can exhibit enhanced physical and chemical stability compared to the pure API. This includes stability against humidity, light, and heat, as well as preventing the conversion between different polymorphic forms.

Mechanical Properties: The mechanical properties of a drug substance, such as its tabletability, are crucial for the manufacturing of solid dosage forms. By selecting appropriate coformers, the mechanical properties of an API can be tuned to improve its processability. mdpi.com

The underlying principle for these property enhancements lies in the modification of the crystal lattice. The introduction of a coformer alters the intermolecular interactions and the packing of the molecules in the solid state, which in turn influences the macroscopic properties of the material.

Self-Assembly and Ordered Structures

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. In the context of supramolecular chemistry, this process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

The hydrogen bonding capabilities of this compound make it a candidate for forming self-assembled structures. In its dihydrate crystal, the molecules, in conjunction with water, self-assemble into a hydrogen-bonded network. iucr.org

In related systems, such as pyrimido[4,5-d]pyrimidine (B13093195) nucleosides, complex, flower-shaped supramolecular structures have been observed to form through a hierarchical self-assembly process. nih.govworktribe.com This indicates that relatively simple molecular building blocks can give rise to intricate and well-defined macroscopic structures. The formation of such ordered assemblies is often a stepwise process, starting from the formation of simple dimers or chains, which then organize into more complex architectures.

For this compound, it is conceivable that in appropriate solvent systems or under specific crystallization conditions, it could form various self-assembled structures, such as tapes, ribbons, or sheets, stabilized by its characteristic hydrogen-bonding motifs.

Biological Activities and Mechanistic Studies of 2,4 Dimethyl 6 Hydroxypyrimidine and Its Derivatives

Enzyme Inhibition Studies